molecular formula C17H11Cl2NO2S B12609967 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one CAS No. 918107-84-3

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one

Cat. No.: B12609967
CAS No.: 918107-84-3
M. Wt: 364.2 g/mol
InChI Key: NPGYPPWKTLVKSS-UHFFFAOYSA-N
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Description

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one is a synthetic thiazolone derivative characterized by a dichlorinated thiazole ring and a substituted benzoylphenylmethyl group at position 2 of the heterocyclic core. This compound belongs to the isothiazolinone family, a class known for their biocidal and antimicrobial properties.

Properties

CAS No.

918107-84-3

Molecular Formula

C17H11Cl2NO2S

Molecular Weight

364.2 g/mol

IUPAC Name

2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3-one

InChI

InChI=1S/C17H11Cl2NO2S/c18-14-16(19)23-20(17(14)22)10-11-6-8-13(9-7-11)15(21)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

NPGYPPWKTLVKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C(=C(S3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one typically involves the reaction of 4-benzoylbenzyl chloride with 4,5-dichloro-1,2-thiazol-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes, leading to cell death or inhibition of growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The primary structural distinction between 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one and its analogs lies in the substituent at position 2 of the thiazole ring. Below is a comparative analysis with DCOIT, a widely studied industrial biocide:

Property 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one 4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one (DCOIT)
Substituent at Position 2 Benzoylphenylmethyl (aromatic, bulky) Octyl (linear aliphatic)
Molecular Weight (g/mol) ~400 (estimated) 282.2
Chlorination Pattern 4,5-dichloro 4,5-dichloro
Primary Applications Hypothesized: Specialty biocides, photostable coatings Industrial antifouling agents, wood preservatives
Solubility Likely low (due to aromatic bulk) Low in water, high in organic solvents
Stability Enhanced UV resistance (benzophenone moiety) Moderate; degrades under UV exposure

Mechanistic and Efficacy Insights

Biocidal Activity: DCOIT’s octyl chain enhances lipophilicity, facilitating membrane penetration in microbial targets . Efficacy Data: DCOIT exhibits an EC₅₀ of 0.05–0.5 ppm against marine fouling organisms . The target compound’s efficacy remains unquantified but is theorized to be lower due to reduced bioavailability from steric hindrance.

Photostability: The benzophenone moiety in 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one could confer UV stability via radical scavenging, a feature absent in DCOIT, which requires stabilizers for outdoor use .

Environmental Impact: DCOIT is regulated due to aquatic toxicity (LC₅₀ < 1 mg/L for fish) . The target compound’s environmental profile is unknown but may pose lower bioaccumulation risks due to its bulkier structure.

Biological Activity

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant data and case studies.

PropertyValue
Molecular Formula C17H11Cl2NO2S
Molecular Weight 364.2 g/mol
CAS Number 918107-84-3
IUPAC Name 2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3-one
LogP 4.4959

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes or proteins essential for the survival and proliferation of microorganisms and cancer cells. The exact mechanisms are still being investigated but may involve interference with cellular processes leading to cell death or growth inhibition.

Antimicrobial Activity

Research indicates that 2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one exhibits significant antimicrobial properties against various bacterial and fungal strains. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in treating infections .

Case Study: Antibacterial Efficacy

In a controlled study, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that the compound effectively inhibited bacterial growth at low concentrations:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results highlight the potential of this compound as a therapeutic agent in combating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one have also been investigated. In vitro assays demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound may modulate immune responses, providing a basis for further exploration in inflammatory diseases .

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of apoptotic pathways. In one study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2070
5040

The results suggest that the compound could be further developed as an anticancer agent .

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